Propanedinitrile,2-methyl-

Description

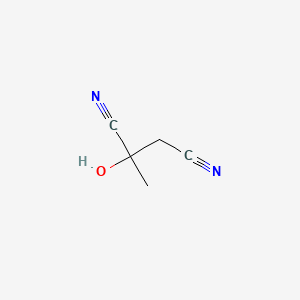

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-methylbutanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-5(8,4-7)2-3-6/h8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWUGIPSBHFLNTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#N)(C#N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Routes for 2 Methylpropanedinitrile and Its Derivatives

Direct Synthetic Approaches to 2-Methylpropanedinitrile

Direct synthetic routes to 2-methylpropanedinitrile primarily involve the formation of the core dinitrile structure through the introduction of two methyl groups onto a dinitrile precursor.

Reactions Involving Cyanide Reactants for Core Structure Formation

The formation of the 2-methylpropanedinitrile core often relies on reactions that introduce the two nitrile groups or reactions that build upon a pre-existing dinitrile framework.

Derivatization and Functionalization Strategies of the 2-Methylpropanedinitrile Scaffold

Once the 2-methylpropanedinitrile scaffold is obtained, it can be further derivatized to introduce various functional groups. These transformations can target the nitrile moieties or the quaternary carbon, although the latter is generally less reactive.

Alkylation and Arylation Reactions of Malononitrile (B47326) Precursors

A common and versatile strategy for the synthesis of substituted propanedinitriles, including 2-methylpropanedinitrile and its arylated analogs, involves the alkylation and arylation of malononitrile as a precursor. The active methylene group in malononitrile is readily deprotonated to form a nucleophilic carbanion, which can then react with electrophiles.

The introduction of aromatic moieties to the malononitrile scaffold can be achieved through various arylation methods. A one-pot reductive alkylation of malononitrile with aromatic aldehydes provides a powerful method for synthesizing monosubstituted malononitriles. This process typically involves a Knoevenagel condensation followed by a reduction step, for instance, with sodium borohydride. organic-chemistry.org This approach is effective for a range of aromatic and heteroaromatic aldehydes, leading to high yields of the corresponding arylmalononitriles.

Further derivatization can be achieved through the selective alkylation of these monosubstituted malononitriles to generate unsymmetrically disubstituted products. organic-chemistry.org

Arylmalononitriles can also be synthesized via the reaction of 2-benzylmalononitrile with aromatic diazonium salts, which yields 3-phenyl-2-arylhydrazonopropanenitriles. These intermediates can then be rearranged to form 2-cyanoindoles.

The table below summarizes the yields of selected monosubstituted malononitriles synthesized via a one-pot reductive alkylation method.

| Aldehyde | Product | Yield (%) |

| Benzaldehyde | 2-Benzylmalononitrile | 95 |

| 4-Chlorobenzaldehyde | 2-(4-Chlorobenzyl)malononitrile | 98 |

| 4-Methoxybenzaldehyde | 2-(4-Methoxybenzyl)malononitrile | 92 |

| 2-Naphthaldehyde | 2-(2-Naphthylmethyl)malononitrile | 85 |

Data sourced from a study on one-pot reductive alkylations of malononitrile.

The synthesis of 2-methylpropanedinitrile can be accomplished by the dialkylation of malononitrile. This reaction involves the sequential or one-pot addition of two methyl groups to the methylene carbon of malononitrile using a suitable methylating agent, such as methyl iodide, in the presence of a base.

Furthermore, the 2-methylpropanedinitrile scaffold can undergo reactions at the nitrile groups. For instance, rhodium-catalyzed addition of aryl boronic acids to 2,2-disubstituted malononitriles, such as 2-methylpropanedinitrile, can lead to the formation of β-ketonitriles bearing a quaternary carbon at the 2-position. bohrium.com This reaction proceeds under milder basic conditions to avoid retro-Thorpe collapse of the intermediate addition product. bohrium.com

Another derivatization strategy involves a one-pot transnitrilation-mediated decyanation–metalation of disubstituted malononitriles, followed by treatment with (hetero)aryl electrophiles to produce quaternary α-(hetero)arylnitriles. rsc.org This method highlights the utility of malononitriles as precursors to more complex nitrile-containing compounds. rsc.org

The hydrolysis of 2-methylpropanenitrile (a related mononitrile) under acidic or alkaline conditions yields isobutyric acid, demonstrating a potential transformation pathway for the nitrile groups in 2-methylpropanedinitrile. doubtnut.comdoubtnut.com

Below is a table showcasing examples of β-ketonitriles synthesized from 2,2-disubstituted malononitriles and aryl boronic acids.

| 2,2-Disubstituted Malononitrile | Aryl Boronic Acid | Product | Yield (%) |

| 2,2-Dimethylmalononitrile | Phenylboronic acid | 2,2-Dimethyl-3-oxo-3-phenylpropanenitrile | 85 |

| 2,2-Diethylmalononitrile | 4-Tolylboronic acid | 2,2-Diethyl-3-(4-tolyl)-3-oxopropanenitrile | 78 |

| 2-Ethyl-2-methylmalononitrile | 4-Methoxyphenylboronic acid | 2-Ethyl-2-methyl-3-(4-methoxyphenyl)-3-oxopropanenitrile | 82 |

Illustrative data based on rhodium-catalyzed addition reactions.

Formation of Substituted Malononitrile Analogues

The carbon atom flanked by two nitrile groups in malononitrile derivatives is highly activated, facilitating the synthesis of a diverse array of substituted analogues.

Synthesis of Halogenated Derivatives (e.g., 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile, 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile)

Novel vicinal haloether compounds bearing a malononitrile group have been synthesized through a concise protocol. The synthesis of 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile involves the reaction of β,β-dicyanostyrene with N-bromosuccinimide (NBS) in absolute methanol. In this reaction, methanol acts as both a solvent and a reactant. The mixture is stirred at room temperature for 24 hours. Following the removal of excess methanol, the product is purified using column chromatography.

A similar procedure is employed to synthesize the iodinated analogue, 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile, by substituting N-bromosuccinimide with N-iodosuccinimide (NIS) as the halogen source. This method provides good yields for both halogenated derivatives, which are valuable as building blocks for further organic synthesis.

Table 1: Synthesis of Halogenated Malononitrile Derivatives

| Product | Starting Material | Halogen Source | Solvent | Reaction Time | Yield |

|---|---|---|---|---|---|

| 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile | β,β-Dicyanostyrene | N-Bromosuccinimide (NBS) | Methanol | 24 hours | 76.8% |

| 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile | β,β-Dicyanostyrene | N-Iodosuccinimide (NIS) | Methanol | 24 hours | 70.5% |

Synthesis of Heterocycle-Containing Malononitrile Derivatives (e.g., 2-((1H-Indole-3-yl)(Phenyl)methyl)malononitrile)

A facile and efficient protocol for synthesizing 2-((1H-Indole-3-yl)(Phenyl)methyl)malononitrile derivatives involves a one-pot, multi-component reaction. This reaction brings together an indole, an active aldehyde derivative (like benzaldehyde), and malononitrile. The process is often conducted under mild conditions at room temperature.

Various catalysts can be employed to facilitate this transformation. For instance, a recoverable and environmentally friendly TiO2 nanocatalyst has been shown to be effective in ethanol as a solvent. The use of nanoscale TiO2 provides a large surface area that enhances the reaction rate and allows for easy product isolation and catalyst recovery. Alternatively, the Michael addition of indole to various arylmethylenemalononitriles can be catalyzed by anhydrous zinc chloride under ultrasound irradiation, also affording good yields of the desired products.

Table 2: Catalytic Systems for the Synthesis of 2-((1H-Indole-3-yl)(Phenyl)methyl)malononitrile

| Catalyst | Solvent | Conditions | Key Advantages |

|---|---|---|---|

| TiO2 Nanocatalyst | Ethanol | Room Temperature | Environmentally friendly, recoverable catalyst, simple protocol |

| Anhydrous Zinc Chloride | - | Ultrasound Irradiation | Efficient, practical, good yields |

Formation of Azo-Containing Derivatives (e.g., 2-(p-Tolylazomethyl)propanedinitrile)

Azo-containing malononitrile derivatives are typically synthesized via a diazo coupling reaction. This process involves the diazotization of a primary aromatic amine, followed by coupling with the active methylene group of malononitrile. For example, the synthesis of a hydrazonomalononitrile derivative can be achieved by reacting the diazonium salt of 4-aminoantipyrine with malononitrile.

The reaction is generally carried out in an ethanolic solution containing sodium acetate at a low temperature (0-5°C). The cold diazonium salt solution is added slowly to a well-stirred mixture of malononitrile and sodium acetate in ethanol. The resulting azo compounds are often colored and have applications as disperse dyes.

Table 3: General Conditions for Synthesis of Azo-Containing Malononitriles

| Reaction Type | Reactant 1 | Reactant 2 | Medium | Temperature |

|---|---|---|---|---|

| Diazo Coupling | Diazonium Salt (from primary amine) | Malononitrile | Ethanolic Sodium Acetate | 0-5°C |

Transformations to Other Functional Groups and Compounds

Substituted malononitriles are versatile intermediates that can be converted into other important functional groups, expanding their synthetic utility.

Conversion to Malonate Diesters

The conversion of a substituted malononitrile to a corresponding malonate diester is a two-step process. First, the dinitrile is hydrolyzed to the corresponding dicarboxylic acid, a substituted malonic acid. This hydrolysis can be achieved by heating with a strong acid, such as concentrated hydrochloric acid.

In the second step, the resulting malonic acid undergoes esterification to form the diester. A standard method for this transformation is the Fischer esterification, which involves reacting the dicarboxylic acid with an excess of an alcohol (e.g., ethanol) in the presence of a strong acid catalyst (e.g., sulfuric acid). This sequence effectively replaces the two nitrile groups with two ester functional groups. The malonic ester synthesis itself is a broader process where diethyl malonate is typically alkylated and then hydrolyzed and decarboxylated to form a substituted acetic acid.

Table 4: Two-Step Conversion of Malononitrile to Malonate Diester

| Step | Reaction | Reagents | Product |

|---|---|---|---|

| 1 | Hydrolysis | Strong Acid (e.g., HCl) | Substituted Malonic Acid |

| 2 | Esterification | Alcohol, Acid Catalyst (e.g., H2SO4) | Substituted Malonate Diester |

Reactivity Profiles and Mechanistic Investigations of 2 Methylpropanedinitrile

Nucleophilic Reactivity of Nitrile Functionalities

The reactivity of the nitrile functionalities in 2-methylpropanedinitrile is dictated by the electronic nature of the cyano group (-C≡N). A significant dipole exists in the carbon-nitrogen triple bond due to the higher electronegativity of nitrogen, rendering the carbon atom electrophilic. libretexts.org This electrophilic carbon is susceptible to attack by nucleophiles. A resonance structure can be drawn that places a formal positive charge on the carbon atom, further illustrating its electrophilic character. libretexts.org

A key reaction demonstrating the nucleophilic character of the 2-methylpropanedinitrile anion is the Michael addition, a type of conjugate addition. masterorganicchemistry.com In this reaction, a base abstracts the acidic α-proton from 2-methylpropanedinitrile to form a stabilized enolate-like carbanion. This nucleophile then adds to the β-carbon of an α,β-unsaturated carbonyl compound, known as a Michael acceptor. masterorganicchemistry.comlibretexts.org This process, also referred to as 1,4-addition, is a powerful method for forming carbon-carbon bonds. masterorganicchemistry.comtandfonline.com

The general mechanism involves three main steps:

Deprotonation: A base removes the acidic proton from the α-carbon of 2-methylpropanedinitrile, forming a nucleophilic carbanion.

Conjugate Addition: The carbanion attacks the electrophilic β-carbon of the Michael acceptor. masterorganicchemistry.com

Protonation: The resulting enolate intermediate is protonated, typically during workup, to yield the final product. masterorganicchemistry.com

A specific example is the Michael addition of malononitrile (B47326) to indenones. tandfonline.com Research has shown that in the presence of a base like potassium tert-butoxide (KOtBu), the malononitrile anion forms and adds to the indenone structure. The reaction conditions can be optimized to control the yield and diastereoselectivity of the resulting adducts. tandfonline.com

| Reactant A | Reactant B | Base (mol%) | Solvent | Time (h) | Temperature | Conversion (%) |

|---|---|---|---|---|---|---|

| Indenone (3a) | Malononitrile (4) | KOtBu (20%) | CH₂Cl₂ | 24 | Room Temp. | 20 |

The nitrile groups of 2-methylpropanedinitrile can undergo hydration to form amides and subsequently carboxylic acids. This hydrolysis can be catalyzed by either acid or base. chemistrysteps.comchemguide.co.uk The reaction proceeds in two main stages: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide to a carboxylic acid. chemistrysteps.comchemistrysteps.com

Acid-Catalyzed Hydration: Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon. A weak nucleophile, such as water, can then attack this activated carbon. libretexts.orgchemistrysteps.com Subsequent proton transfers lead to the formation of an imidic acid, which is a tautomer of an amide. The imidic acid quickly tautomerizes to the more stable amide intermediate, which is then further hydrolyzed under the acidic conditions to the corresponding carboxylic acid and an ammonium salt. chemistrysteps.comchemguide.co.uk

Base-Catalyzed Hydration: In the presence of a strong base, a hydroxide ion acts as the nucleophile, directly attacking the electrophilic nitrile carbon. chemistrysteps.com This forms an intermediate with a negative charge on the nitrogen, which is then protonated by water to form the imidic acid tautomer. chemistrysteps.com This tautomerizes to the amide. Under basic conditions, the amide is further hydrolyzed to a carboxylate salt and ammonia. chemguide.co.uk To obtain the free carboxylic acid, the final solution must be acidified. chemguide.co.uk For 2-methylpropanenitrile, alkaline hydrolysis results in the formation of isobutyric acid. doubtnut.com

| Conditions | Intermediate Product | Final Product (after workup) |

|---|---|---|

| Acidic (e.g., H₂SO₄/H₂O, heat) | 2-Methylpropanamide | Isobutyric acid |

| Alkaline (e.g., NaOH/H₂O, heat) | 2-Methylpropanamide | Sodium isobutyrate (acidification yields Isobutyric acid) doubtnut.com |

Radical-Mediated Transformations Involving 2-Methylpropanedinitrile

Radical-mediated cyano group transfer (CGT) represents a sophisticated transformation where a cyano group is intramolecularly relocated. mdpi.comresearchgate.net The generally accepted mechanism for this process involves the addition of a carbon-centered radical, generated elsewhere in the molecule, to one of the nitrile groups. mdpi.comlibretexts.org This addition forms a cyclic iminyl radical intermediate. The key step is the subsequent β-scission (cleavage) of this cyclic intermediate, which breaks a carbon-carbon bond to regenerate a new, often more stable, carbon-centered radical at a different position, effectively transferring the cyano group. mdpi.com

Recent research has explored photocatalytic strategies for decyanative radical addition, which rely on cyano group transfer mediated by amine-ligated boryl radicals. chemrxiv.orgresearchgate.net This method facilitates the generation of radicals from nitriles, which are typically resistant to forming radicals due to high C-CN bond dissociation energies. chemrxiv.org

Radicals are highly reactive species with an unpaired electron, often generated by the homolytic cleavage of a covalent bond, where each fragment retains one of the bonding electrons. libretexts.orgyoutube.com This process can typically be initiated by heat (thermolysis) or light (photolysis). nuv.ac.in

While 2-methylpropanedinitrile itself is not a standard radical initiator, structurally similar compounds are widely used for this purpose. A classic example is Azobisisobutyronitrile (AIBN). Upon heating, AIBN undergoes concerted homolytic cleavage of two C-N bonds, driven by the formation of the highly stable dinitrogen (N₂) molecule. nuv.ac.inutexas.edu This decomposition generates two 2-cyano-2-propyl radicals. utexas.edu These radicals can then initiate further radical chain reactions. The generation of radicals from AIBN provides a clear model for how radical species bearing a cyano group can be formed through homolysis.

Furthermore, reductive decyanation of malononitriles can be achieved using photoactivated organic electron donors. researchgate.net This process involves the transfer of an electron to the malononitrile substrate, leading to the cleavage of a C-CN bond and the formation of a carbon-centered radical, demonstrating another pathway for radical generation from malononitrile derivatives.

| Precursor | Initiation Method | Products | Driving Force |

|---|---|---|---|

| Azobisisobutyronitrile (AIBN) | Thermolysis (Heat) or Photolysis (UV Light) | 2x (2-cyano-2-propyl radical) + N₂ | Formation of stable N₂ gas |

Transition Metal-Catalyzed Reactions of 2-Methylpropanedinitrile

The reactivity of 2-methylpropanedinitrile (also known as isopropylmalononitrile) is significantly influenced by the presence of transition metal catalysts. These catalysts can facilitate a variety of transformations, leading to the formation of complex molecular architectures.

Palladium-Catalyzed Coupling Reactions (e.g., with Cyclopropenes as Pronucleophiles)

Other Metal-Mediated Transformations

Beyond palladium, other transition metals and organometallic reagents mediate significant transformations of 2-methylpropanedinitrile and related disubstituted malononitriles.

Rhodium-Catalyzed Reactions: Rhodium catalysts have been employed to achieve novel reactivity with 2,2-disubstituted malononitriles. One notable transformation is the rhodium-catalyzed addition of aryl boronic acids to these substrates. bohrium.comresearchgate.net This reaction, conducted using a mild base, facilitates the formation of β-ketonitriles that bear a quaternary carbon center. bohrium.com The process avoids the retro-Thorpe collapse that can occur under harsher conditions, expanding the synthetic utility of malononitriles. bohrium.com

Furthermore, rhodium catalysis enables an efficient transnitrilation of aryl boronic acids using dimethylmalononitrile (DMMN), a close structural analog of 2-methylpropanedinitrile. nih.gov This electrophilic cyanation method serves as a novel route to aryl nitriles, proceeding via a cross-coupling mechanism with a carbon-bound cyanating agent. nih.gov The reaction demonstrates broad functional-group compatibility. nih.gov Asymmetric allylation of malononitriles with allenes has also been achieved using rhodium catalysts, allowing for the construction of all-carbon quaternary centers with high enantioselectivity. nih.gov

Organometallic Reagent-Mediated Reactions: Grignard (RMgX) and organolithium (RLi) reagents are strong nucleophiles that react readily with nitriles. chemistrysteps.comlibretexts.org In the context of 2-methylpropanedinitrile, these organometallic reagents are key for initiating transnitrilation processes, as discussed in section 3.4.2. The reaction typically begins with the nucleophilic addition of the organometallic reagent to one of the nitrile groups. chemistrysteps.com This forms a metalated imine intermediate, which is central to the subsequent cyanide transfer. chemistrysteps.com

| Transformation | Metal/Reagent | Substrates | Product Type | Key Features |

| Addition | Rhodium (Rh) | 2,2-Disubstituted Malononitriles, Aryl Boronic Acids | β-Ketonitriles | Avoids retro-Thorpe collapse; forms quaternary carbon centers. bohrium.comresearchgate.net |

| Transnitrilation | Rhodium (Rh) | Dimethylmalononitrile, Aryl Boronic Acids | Aryl Nitriles | Electrophilic cyanation with high functional group tolerance. nih.gov |

| Asymmetric Allylation | Rhodium (Rh) | Malononitriles, Allenes | β,γ-Unsaturated Carbonyls | Constructs all-carbon quaternary centers enantioselectively. nih.gov |

| Nucleophilic Addition | Grignard (RMgX), Organolithium (RLi) | 2-Methylpropanedinitrile | Imine Intermediate | Initiates transnitrilation by addition to a nitrile group. chemistrysteps.com |

Carbanion Chemistry of 2-Methylpropanedinitrile

The carbon atom bearing two nitrile groups in 2-methylpropanedinitrile is a tertiary carbon. The proton attached to this carbon is significantly acidic, leading to a rich carbanion chemistry.

Generation and Stability of 2-Methylpropanedinitrile Carbanions

The 2-methylpropanedinitrile carbanion is generated by the deprotonation of the tertiary C-H bond using a suitable base. libretexts.org The remarkable stability of the resulting carbanion is a direct consequence of the electronic properties of the two nitrile groups.

Factors Contributing to Stability:

Inductive Effect: The nitrogen atom in a nitrile group is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I). Two such groups significantly pull electron density away from the central carbon, helping to disperse the negative charge of the carbanion.

Resonance Effect: The negative charge of the carbanion is delocalized through resonance onto both nitrile groups. The unshared pair of electrons on the central carbon can move to form a pi bond with the adjacent cyano carbon, pushing the pi electrons of the C≡N triple bond onto the nitrogen atom. This delocalization over two separate functional groups is a powerful stabilizing factor. libretexts.org

Due to these stabilizing effects, malononitriles are exceptionally strong carbon acids. libretexts.org For instance, the parent compound, malononitrile (CH₂ (CN)₂), has a pKa of approximately 11 in water, making it far more acidic than typical hydrocarbons. libretexts.org This high acidity facilitates the easy generation of the carbanion under relatively mild basic conditions. nih.gov

| Compound | pKa (in Water) | Reason for Acidity |

| Methane (CH₄) | ~50 | No stabilizing groups |

| Acetone (CH₃COCH₃) | ~19 | Resonance stabilization from one carbonyl group |

| Malononitrile (CH₂(CN)₂) | 11.2 | Strong inductive and resonance stabilization from two nitrile groups. libretexts.org |

Transnitrilation Processes Utilizing 2-Methylpropanedinitrile

Transnitrilation is a process where a cyano group is transferred from a donor molecule to an acceptor. Disubstituted malononitriles, such as 2-methylpropanedinitrile, are effective reagents for this purpose, serving as carbon-bound electrophilic cyanide sources. This methodology circumvents the need for highly toxic cyanide salts.

Interactions with Carbon Dioxide (CO₂) for Chemisorption

The capture and chemical fixation of carbon dioxide is a significant area of research. nso-journal.org While the nucleophilic 2-methylpropanedinitrile carbanion might be expected to react with the electrophilic carbon of CO₂ in a carboxylation reaction, theoretical studies suggest this is not the preferred pathway. researchgate.netyoutube.com

Ab initio calculations and quantum mechanical/molecular mechanical (QM/MM) molecular dynamics simulations have been used to explore the interaction between CO₂ and the malononitrile carbanion, [CH(CN)₂]⁻. researchgate.net The findings from these computational studies indicate that CO₂ preferentially binds to the nitrogen atoms of the nitrile groups through a physical interaction (physisorption). researchgate.net The formation of a new C-C bond via a direct carboxylation reaction at the central, negatively charged carbon atom (chemisorption) is found to be energetically less favorable. researchgate.net

While this physical affinity suggests that ionic liquids based on malononitrile carbanions could exhibit high CO₂ solubility, it also implies that 2-methylpropanedinitrile is not an effective agent for the chemical sequestration (chemisorption) of CO₂ through a carboxylation mechanism. researchgate.net

Proton Transfer Mechanisms in Carbanion Reactions

The formation and subsequent reactions of the 2-methylpropanedinitrile carbanion are fundamentally governed by proton transfer events. While direct mechanistic studies on 2-methylpropanedinitrile are not extensively documented, a comprehensive understanding can be constructed by examining analogous systems, particularly malononitrile derivatives. The acidity of the α-hydrogen in 2-methylpropanedinitrile is significantly enhanced by the presence of two electron-withdrawing nitrile groups, facilitating its removal by a base to form a resonance-stabilized carbanion. libretexts.org The stability of this carbanion is a key determinant of the kinetics and thermodynamics of proton transfer.

Theoretical investigations into the proton transfer mechanisms involving nitrile-stabilized carbanions often consider both intramolecular and intermolecular pathways. For instance, in the context of the reaction of the malononitrile anion with other molecules, computational studies have been employed to determine the feasibility of different proton transfer routes. These studies have highlighted that the energy barriers for intramolecular versus intermolecular proton transfer can differ significantly, thereby dictating the predominant reaction pathway.

One detailed study on the malononitrile anion, a close structural analog of the deprotonated 2-methylpropanedinitrile, explored the proton transfer step following a reaction with carbon dioxide. nih.govresearchgate.netacs.org This research provides valuable insights into the likely proton transfer mechanisms for similar carbanionic species. It was found that an intramolecular proton transfer within the initial adduct has a high activation energy. In contrast, an intermolecular proton transfer mechanism, involving a second carbanion acting as a proton shuttle, was determined to be a more kinetically favorable pathway. nih.govresearchgate.netacs.org This suggests that for the carbanion of 2-methylpropanedinitrile, intermolecular proton exchange with other species in the reaction medium, such as the conjugate acid of the base used for deprotonation or another molecule of 2-methylpropanedinitrile, is a plausible and potentially dominant mechanism.

The table below summarizes key energetic parameters from a computational study on a related nitrile-stabilized carbanion, which can be used to infer the likely mechanistic pathways for 2-methylpropanedinitrile.

| Proton Transfer Pathway | Species | Calculated Activation Energy (kJ/mol) | Reference |

| Intramolecular | Malononitrile Adduct | 152 | nih.govacs.org |

| Intermolecular | Dimer of Malononitrile Adducts | 50 | nih.govresearchgate.net |

This data underscores the kinetic preference for an intermolecular proton transfer mechanism in a closely related system, suggesting a similar preference may exist for the carbanion of 2-methylpropanedinitrile. The significantly lower activation energy for the intermolecular pathway indicates that it would be the predominant mechanism under kinetic control.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block

The chemical reactivity of Propanedinitrile, 2-methyl- makes it a valuable intermediate in the synthesis of a wide range of organic molecules. The electron-withdrawing nature of the two cyano groups acidifies the hydrogen on the central carbon, facilitating a variety of chemical transformations that are crucial for building complex structures.

A significant application of Propanedinitrile, 2-methyl- is in the field of medicinal chemistry, where it serves as a key intermediate in the synthesis of complex pharmaceutical compounds. A notable example is its use in the creation of quinoline-based inhibitors, particularly those targeting signaling pathways involved in cancer, such as the PI3K/mTOR pathway.

Research has detailed the synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, which is a critical intermediate for a class of potent PI3K/mTOR inhibitors. In this synthesis, 2-(4-aminophenyl)-2-methylpropanenitrile (B175465) is reacted with 6-bromo-4-chloro-3-nitroquinoline. This reaction forms the core structure of the inhibitor, demonstrating the compound's role as a foundational scaffold upon which the final complex and biologically active molecule is built. The resulting intermediate is then used to synthesize derivatives of NVP-BEZ235, a known dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor.

Detailed Research Findings on Quinoline Inhibitor Synthesis

| Intermediate | Reactants | Role of Propanedinitrile, 2-methyl- derivative | Resulting Compound Class |

|---|

The broader class of malononitrile (B47326) compounds has been explored for its utility in creating pesticides and other agrochemicals. While specific, large-scale applications of Propanedinitrile, 2-methyl- in this sector are not as widely documented as its parent compound, its chemical functionalities suggest potential use. Nitrile-containing compounds are precursors to a variety of herbicides, insecticides, and fungicides. For instance, the related compound 2-Methoxy-2-methylpropanenitrile is noted for its use in producing agricultural chemicals. The reactivity of the nitrile groups in Propanedinitrile, 2-methyl- allows for its incorporation into larger molecules designed to have specific biological activities relevant to crop protection.

The structure of Propanedinitrile, 2-methyl- makes it a versatile tool for organic chemists aiming to construct intricate molecular frameworks. The synthesis of the quinoline inhibitor intermediate mentioned previously is a prime example of its application in building complex, multi-ring systems.

The general reactivity of malononitrile and its derivatives is well-established in forming a variety of heterocyclic and carbocyclic scaffolds through reactions like cycloadditions and cyclocondensations. These reactions are foundational in diversity-oriented synthesis, a strategy used to create libraries of structurally diverse compounds for screening in drug discovery and materials science. The presence of the methyl group in Propanedinitrile, 2-methyl- can influence the stereochemistry and electronic properties of these reactions, offering chemists a tool to fine-tune the synthesis of novel and complex molecular architectures.

Contributions to Materials Science and Polymer Chemistry

While Propanedinitrile, 2-methyl- is a significant building block in organic synthesis, its specific applications in materials science, particularly in the development of polymers, plastics, and advanced coatings, are not extensively documented in publicly available research. However, the chemistry of related nitrile compounds provides context for its potential in these areas.

Nitriles are known to undergo polymerization under certain conditions, often in the presence of metal catalysts. For example, methacrylonitrile, a structurally related unsaturated nitrile, is widely used in the production of copolymers, elastomers, and plastics. While Propanedinitrile, 2-methyl- is a saturated dinitrile, the potential for its nitrile groups to participate in polymerization reactions exists. High-performance thermosetting resins, such as those derived from phthalonitriles, are valued for their exceptional thermal stability, suggesting that polymers incorporating dinitrile functionalities can yield materials with desirable properties. However, specific examples of polymers derived directly from Propanedinitrile, 2-methyl- are not prominent in the literature.

The development of advanced coatings often involves the use of specialized polymers that provide enhanced durability, chemical resistance, and other protective properties. Thermoset polymer coatings are engineered to have high cross-link densities, making them resistant to corrosion and suitable for protecting assets from aggressive chemicals. While the direct use of Propanedinitrile, 2-methyl- in coating formulations is not well-documented, its nature as a versatile organic intermediate suggests it could be used to synthesize more complex resins or additives for specialized coating systems.

Engagement in Green Chemistry and Sustainable Synthesis Methodologies

The pursuit of environmentally conscious chemical processes has led to significant research into the sustainable synthesis of propanedinitrile, 2-methyl-, also known as methylmalononitrile. Green chemistry principles are increasingly being applied to the synthesis of this compound and its derivatives, focusing on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. Key areas of investigation include the development of environmentally benign transformations and strategies to mitigate the formation of byproducts.

Strategies for Environmentally Benign Transformations

One of the most common reactions involving propanedinitrile, 2-methyl- is the Knoevenagel condensation. Traditional methods for this reaction often rely on volatile organic solvents and homogeneous basic catalysts that can be difficult to recover and recycle. Modern approaches seek to replace these with more sustainable alternatives.

Green Catalysts: A significant focus of green synthesis is the development and utilization of heterogeneous catalysts. These catalysts are easily separated from the reaction mixture, allowing for their reuse and minimizing waste. For the synthesis of derivatives of propanedinitrile, 2-methyl-, various green catalysts have been explored. For instance, nanohybrid materials, such as nickel-copper nanohybrids supported on multi-walled carbon nanotubes (NiCu@MWCNT), have been shown to be effective for the Knoevenagel condensation under mild conditions researchgate.net. These catalysts offer high efficiency and can be recovered and reused, contributing to a more sustainable process.

Biocatalysts, such as enzymes, also represent a green alternative for chemical transformations. While specific applications in the direct synthesis of propanedinitrile, 2-methyl- are still an emerging area of research, the use of whole-cell biocatalysts, like Gluconobacter oxydans, has been demonstrated in the biotransformation of related compounds such as 2-methyl-1,3-propanediol researchgate.net. This highlights the potential for biocatalytic routes in the synthesis of 2-methyl substituted compounds, offering high selectivity and mild reaction conditions.

Alternative Energy Sources: To enhance reaction rates and reduce energy consumption, alternative energy sources such as microwave irradiation and ultrasound have been investigated. Microwave-assisted organic synthesis has been shown to significantly reduce reaction times for the synthesis of benzylidenemalononitrile derivatives, often in the absence of a solvent mdpi.com. This solvent-free approach, coupled with the speed of microwave heating, aligns well with the principles of green chemistry.

Ultrasonic irradiation is another energy-efficient technique that can promote chemical reactions. It has been successfully used in the synthesis of various organic compounds, offering advantages such as improved yields and shorter reaction times. The application of ultrasound in the synthesis of propanedinitrile, 2-methyl- derivatives can lead to more sustainable processes by reducing energy consumption and potentially enabling the use of greener solvents.

Eco-Friendly Solvents: The replacement of volatile and toxic organic solvents with greener alternatives is a cornerstone of green chemistry. Water is an ideal green solvent due to its non-toxicity, availability, and low cost. Research has shown that Knoevenagel condensations can be effectively carried out in aqueous media, often with the aid of a suitable catalyst researchgate.net. The use of water as a solvent not only reduces the environmental impact but can also simplify product isolation.

The table below summarizes various environmentally benign strategies for transformations involving dinitrile compounds, which are applicable to the synthesis of propanedinitrile, 2-methyl- derivatives.

| Strategy | Catalyst/Method | Solvent | Key Advantages |

| Heterogeneous Catalysis | NiCu@MWCNT nanohybrids | Water/Methanol | Recyclable catalyst, mild conditions, high yield |

| Biocatalysis | Whole cells (Gluconobacter oxydans) | Aqueous medium | High selectivity, mild conditions, renewable catalyst |

| Microwave-Assisted Synthesis | Ammonium acetate | Solvent-free | Reduced reaction time, high yields, energy efficient |

| Ultrasound-Assisted Synthesis | Various catalysts | "Green" solvents (e.g., PEG) | Increased reaction rates, improved yields, energy efficient |

| Aqueous Media Synthesis | Green catalysts | Water | Non-toxic, readily available, simplified workup |

Research into Mitigating Byproducts in Synthesis

One of the challenges in the synthesis of dinitriles can be the formation of polymeric byproducts. For example, in the synthesis of the parent compound, malononitrile, from cyanoacetamide using dehydrating agents like phosphorus oxychloride, the formation of polymeric phosphoric acid can hinder the reaction and reduce the yield. An innovative approach to mitigate this is the use of a porous solid absorbent, such as silica gel. The silica gel effectively traps the polymeric byproduct, ensuring a smoother reaction and leading to a higher yield of the desired dinitrile. This strategy of using solid absorbents can be a valuable technique for improving the efficiency and reducing waste in the synthesis of substituted dinitriles like propanedinitrile, 2-methyl-.

Furthermore, the choice of catalyst and reaction conditions plays a crucial role in minimizing byproduct formation. Highly selective catalysts, such as certain biocatalysts and well-designed heterogeneous catalysts, can direct the reaction towards the desired product, reducing the formation of unwanted side products . For instance, in the biotransformation of 2-methyl-1,3-propanediol, the use of Gluconobacter oxydans resulted in high selectivity towards the desired 3-hydroxy-2-methylpropionic acid researchgate.net.

The table below outlines research strategies for mitigating byproducts in the synthesis of dinitrile compounds.

| Mitigation Strategy | Approach | Byproduct Type Addressed | Outcome |

| Use of Solid Absorbents | Addition of silica gel during synthesis | Polymeric phosphoric acid | Smoother reaction, increased yield, reduced solid waste |

| Highly Selective Catalysis | Employing biocatalysts or specific heterogeneous catalysts | Various side products | Improved product selectivity, higher purity, less downstream processing |

| Optimization of Reaction Conditions | Fine-tuning of temperature, pressure, and reaction time | Thermally induced degradation products | Maximized yield of desired product, minimized decomposition |

| Solvent-Free Reactions | Conducting reactions without a solvent | Solvent-related impurities and waste | Simplified purification, reduced environmental impact |

By focusing on these green chemistry principles, the synthesis of propanedinitrile, 2-methyl- can be made more sustainable, with reduced environmental impact and improved efficiency.

Theoretical and Computational Chemistry Investigations of 2 Methylpropanedinitrile

Quantum Chemical Approaches to Reactivity and Mechanisms

Quantum chemical methods are fundamental to modern chemistry, providing a framework for calculating molecular properties and reactivity from first principles. mdpi.com These approaches solve, or approximate solutions to, the Schrödinger equation for a given molecule, yielding detailed information about its behavior.

Elucidation of Reaction Mechanisms and Pathways

Quantum chemical calculations are instrumental in mapping the potential energy surface (PES) of a reaction. By identifying the structures of reactants, products, intermediates, and, crucially, transition states, chemists can construct a detailed step-by-step pathway for a chemical transformation. researchgate.net For a molecule like 2-methylpropanedinitrile, this could involve modeling its decomposition, isomerization, or participation in cycloaddition reactions. researchgate.netkaust.edu.sa

Transition State Theory: Calculations can determine the activation energy (the energy barrier of the transition state), which is a key factor in predicting the rate of a reaction.

Reaction Coordinate Analysis: By following the lowest energy path on the PES from reactants to products, known as the intrinsic reaction coordinate (IRC), researchers can confirm that a calculated transition state correctly connects the intended species.

Competing Pathways: When multiple reaction pathways are possible, quantum chemical methods can calculate the energy barriers for each, allowing for the prediction of the dominant mechanism and the likely product distribution under given conditions.

Investigation of Electronic Structure and Energetics

The electronic structure of a molecule dictates its physical and chemical properties. Quantum chemical methods provide a detailed picture of how electrons are distributed within 2-methylpropanedinitrile and the energies of its molecular orbitals.

Molecular Geometry: The first step in any computational study is to determine the molecule's most stable three-dimensional structure by finding the minimum energy geometry. researchgate.net

Charge Distribution: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can calculate the partial atomic charges on each atom, revealing the polarity of bonds and identifying potential sites for nucleophilic or electrophilic attack. researchgate.net For 2-methylpropanedinitrile, this would quantify the electron-withdrawing effect of the two cyano groups and the electron-donating effect of the two methyl groups on the central quaternary carbon.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy and shape of these frontier orbitals provide insights into the molecule's reactivity, with the HOMO indicating its ability to donate electrons and the LUMO its ability to accept them.

Conformational Analysis: For flexible molecules, computational methods can identify different stable conformations (rotational isomers) and calculate their relative energies, predicting the most abundant conformer at a given temperature. mdpi.com

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become one of the most widely used computational methods due to its favorable balance of accuracy and computational cost. mdpi.com It is particularly well-suited for studying larger molecules and complex reaction systems, including those involving transition metals.

Computational Analysis of Cyano Group Transfer Energies

The cyano group is a versatile functional group in organic synthesis. DFT calculations can be used to model reactions where this group is transferred from a donor molecule, like 2-methylpropanedinitrile, to an acceptor. A key application is in photocatalytic strategies that enable decyanative radical addition by mediating a cyano group transfer. chemrxiv.org DFT is employed to calculate the thermodynamics of the transfer process, including the bond dissociation energy of the C-CN bond and the energetics of the radical intermediates formed. chemrxiv.org This allows for the rational design of catalysts and reaction conditions to facilitate efficient cyano group transfer.

Mechanistic Probes for Transition Metal-Catalyzed Reactions

Transition metals are often used to catalyze reactions involving nitriles, such as cross-coupling and hydrocyanation. mdpi.comorganic-chemistry.org DFT is an invaluable tool for elucidating the complex, multi-step mechanisms of these catalytic cycles. anu.edu.au For 2-methylpropanedinitrile, DFT could be used to investigate:

C-CN Bond Activation: Modeling the oxidative addition of the C-CN bond to a low-valent transition metal center, which is often a key initiating step. snnu.edu.cn DFT calculations can determine the energy barrier for this process and compare its feasibility to other potential activation pathways, such as C-H activation. snnu.edu.cn

Ligand Effects: Assessing how different ligands attached to the metal center influence the catalyst's electronic and steric properties, thereby affecting its reactivity and selectivity.

Catalytic Cycle Intermediates: Calculating the relative energies of all intermediates and transition states in the proposed catalytic cycle to identify the rate-determining step and understand factors controlling catalyst turnover. mdpi.com

Computational Studies on Carbanion-CO2 Interactions and Carboxylic Acid Formation

The acidic α-hydrogen in the parent compound, malononitrile (B47326), allows for the formation of a stable carbanion. While 2-methylpropanedinitrile lacks this hydrogen, its corresponding carbanion could be generated through other means and is a subject of theoretical interest. DFT studies on the closely related malononitrile carbanion, [CH(CN)2]-, provide significant insight into its potential for CO2 capture, a process that leads toward carboxylic acid derivatives. nih.govosti.gov

Ab initio calculations and molecular dynamics simulations have been used to explore the potential energy surface of the interaction between the malononitrile carbanion and carbon dioxide. nih.govosti.gov These studies reveal two primary modes of interaction:

Physical Adsorption: CO2 binds non-covalently to the nitrogen atoms of the nitrile groups.

Chemical Adsorption (Carboxylation): A new C-C bond is formed between the central carbanion and the carbon of CO2, leading to a carboxylate.

Computational findings indicate that CO2 prefers to bind physically to the nitrile groups rather than forming a C-C bond via carboxylation. osti.gov The physical interaction is favored by 27.10 kJ/mol. osti.gov The presence of an alkali metal ion can enhance both the physical and chemical interactions. nih.gov

| Interaction Type | System | Calculated Interaction Energy (kJ/mol) | Reference |

|---|---|---|---|

| Physical Adsorption | Malononitrile Carbanion + 1 CO₂ | -25.19 | osti.gov |

| Physical Adsorption | Malononitrile Carbanion + 2 CO₂ (second molecule) | -24.26 | osti.gov |

| Chemical Adsorption (Carboxylation) | Malononitrile Carbanion + 1 CO₂ | +1.91 (Relative to physically bound state) | osti.gov |

Following the interaction with CO2, the formation of a stable carboxylic acid from the nitrile requires hydrolysis. This can be achieved under either acidic or alkaline conditions. libretexts.org Computational chemistry can model the hydrolysis mechanism, calculating the energy barriers for the stepwise addition of water to the nitrile carbon and the subsequent transformations leading to the final carboxylic acid product, 2-methylpropanoic acid. docbrown.info

Molecular Dynamics and Other Simulation Techniques for Condensed Phase Behavior

Theoretical and computational chemistry provides powerful tools for investigating the behavior of molecules in the condensed phase (liquid or solid states). Among these, molecular dynamics (MD) simulations are a prominent technique used to study the structural, dynamic, and thermodynamic properties of systems at an atomistic level. An MD simulation calculates the net force on each atom and uses this to solve its equations of motion, thereby generating a trajectory that describes how the positions and velocities of particles evolve over time. This allows for the examination of macroscopic properties as averages over these microscopic states.

For 2-methylpropanedinitrile, MD simulations can offer profound insights into its liquid structure, transport properties, and intermolecular interactions. Such studies would typically involve the following steps:

Force Field Parameterization: A crucial first step is the development or selection of an accurate force field. A force field is a set of potential energy functions and associated parameters that describe the interactions between atoms in the system. For 2-methylpropanedinitrile, this would include terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic forces). These parameters are often derived from quantum mechanical calculations or fitted to reproduce experimental data for similar molecules or for 2-methylpropanedinitrile itself.

System Setup and Equilibration: A simulation box is constructed by placing a large number of 2-methylpropanedinitrile molecules in a periodic cell, which is then replicated in all directions to simulate a bulk liquid. The system is then equilibrated, a process where it is allowed to evolve under controlled temperature and pressure until it reaches a stable thermodynamic state.

Production Simulations and Analysis: Once equilibrated, the simulation is run for a significant length of time to sample the system's behavior. From the resulting trajectory, various properties can be calculated.

Key condensed phase properties of 2-methylpropanedinitrile that can be investigated using molecular dynamics include:

Density: The density of the liquid is a fundamental property that can be calculated directly from the simulation by dividing the total mass of the molecules by the volume of the simulation box. Comparing the simulated density with experimental data across a range of temperatures and pressures is a primary method for validating the accuracy of the chosen force field.

Transport Properties:

Diffusion Coefficient: This property quantifies the rate at which molecules move through the liquid. It is typically calculated from the mean squared displacement (MSD) of the molecules over time.

Viscosity: Viscosity measures a fluid's resistance to flow. In MD simulations, it can be calculated using methods like the Green-Kubo relations, which relate the viscosity to the integral of the stress-autocorrelation function.

Structural Properties:

Radial Distribution Functions (RDFs): RDFs describe the probability of finding another atom at a certain distance from a reference atom. They provide detailed information about the local liquid structure and intermolecular packing. For 2-methylpropanedinitrile, RDFs between different atom pairs (e.g., C-C, C-N, N-N) would reveal how these branched molecules arrange themselves in the liquid state.

Dynamical Properties:

Rotational Correlation Times: These times characterize how quickly molecules reorient in the liquid. They can be calculated from the autocorrelation functions of molecular orientation vectors and are sensitive to the shape of the molecule and the intermolecular forces.

While specific molecular dynamics studies focused exclusively on 2-methylpropanedinitrile are not abundant in the literature, the results of such simulations would be validated against experimental data. The following tables present critically evaluated experimental data for the density and viscosity of liquid 2-methylpropanedinitrile, which serve as benchmarks for computational models. nist.gov

Table 1: Experimental Density of Liquid 2-Methylpropanedinitrile at Equilibrium with Gas

| Temperature (K) | Density (g/cm³) |

| 201.69 | 0.863 |

| 273.15 | 0.792 |

| 298.15 | 0.768 |

| 377.00 | 0.686 |

| 435.58 | 0.621 |

| 555.00 | 0.441 |

Table 2: Experimental Viscosity of Liquid 2-Methylpropanedinitrile at Equilibrium with Gas

| Temperature (K) | Viscosity (cP) |

| 270.00 | 0.63 |

| 300.00 | 0.44 |

| 350.00 | 0.28 |

| 400.00 | 0.20 |

| 450.00 | 0.15 |

| 500.00 | 0.11 |

| 550.00 | 0.09 |

By accurately reproducing these experimental values, a validated molecular dynamics model could then be used to explore the behavior of 2-methylpropanedinitrile under conditions that are difficult to access experimentally, such as at very high pressures or temperatures, or to investigate its properties as a solvent for other chemical species.

Future Research Directions and Perspectives on 2 Methylpropanedinitrile

Exploration of Novel Reactivity Pathways and Unconventional Transformations

Future research will likely focus on uncovering novel reactivity pathways and unconventional transformations of 2-methylpropanedinitrile, moving beyond its traditional role as a solvent or simple intermediate.

One promising area is the exploration of C-H bond functionalization . Given the ubiquity of C-H bonds, developing methods for their selective activation is a major goal in organic synthesis. For alkyl nitriles like 2-methylpropanedinitrile, research into direct C(sp³)–H bond functionalization could lead to the efficient synthesis of more complex molecules. For instance, metal-free oxidative coupling reactions of alkyl nitriles with vinylarenes have been shown to produce γ-ketonitrile derivatives, a transformation that could be further explored and optimized for 2-methylpropanedinitrile. researchgate.net The development of nitrile-based directing groups for meta-selective C-H functionalization also opens up new avenues for creating complex aromatic structures. nih.gov

Radical-initiated reactions represent another fertile ground for investigation. The isobutyronitrile (B166230) radical is a known species, for example, in reactions initiated by 2,2'-azobis(isobutyronitrile) (AIBN). Understanding and controlling the reactivity of this radical could enable novel transformations. Copper-mediated 1,2-oxyalkylation of unactivated alkenes with alkyl nitriles is an example of a domino reaction that proceeds through a radical mechanism, offering a pathway to functionalized heterocyclic compounds. acs.org Further studies could focus on harnessing the isobutyronitrile radical for other types of additions and cyclizations.

The participation of the nitrile group in cycloaddition reactions is another area ripe for exploration. While [3+2] cycloaddition reactions involving nitrones and other nitriles are known, specific studies on 2-methylpropanedinitrile are less common. mdpi.com Investigating its potential in various cycloaddition paradigms could lead to the synthesis of novel heterocyclic compounds with interesting biological or material properties. The polar nature of the C≡N bond suggests that it could participate in a range of pericyclic reactions under the right catalytic conditions.

Innovations in Catalytic Applications and Process Optimization

Innovations in catalysis are crucial for developing more efficient and selective processes involving 2-methylpropanedinitrile. Future research is expected to focus on both novel catalyst design and the optimization of existing processes.

The development of multifunctional catalysts is a key area. For instance, catalysts that combine both acidic and metallic sites can be effective in nitrile synthesis. mdpi.com For the production of 2-methylpropanedinitrile, research into catalysts like copper-zirconia, which possess unique surface properties, could lead to more sustainable and efficient manufacturing processes. nih.gov The goal is to design catalysts that can facilitate multiple reaction steps in a one-pot synthesis, thereby reducing waste and energy consumption.

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of nitrile-synthesizing enzymes, such as aldoxime dehydratases, has shown promise for the production of various nitriles under mild conditions. nih.govnih.gov Future research could focus on engineering these enzymes to have higher activity and stability for the synthesis of 2-methylpropanedinitrile and its derivatives. This approach aligns with the principles of green chemistry by avoiding harsh reaction conditions and toxic reagents. mdpi.com

Process optimization through advanced reactor technologies and methodologies is another important research direction. The use of flow reactors, for example, can offer better control over reaction parameters, leading to improved yields and safety. rsc.org For industrial-scale production, optimizing reaction conditions such as temperature, pressure, and catalyst loading is essential for economic viability and sustainability.

| Catalytic Approach | Potential Advantages for 2-Methylpropanedinitrile | Key Research Focus |

| Multifunctional Catalysts | Increased efficiency and selectivity in synthesis. | Design of catalysts with multiple active sites for one-pot reactions. |

| Biocatalysis | Environmentally friendly, high selectivity, mild reaction conditions. | Engineering of enzymes (e.g., aldoxime dehydratases) for enhanced activity and stability. |

| Advanced Reactor Technology | Improved process control, safety, and yield. | Application of flow chemistry and continuous processing for synthesis. |

Tailored Material Design and Functional Material Development

The unique branched structure of 2-methylpropanedinitrile makes it an interesting building block for the design of novel functional materials.

One area of exploration is its use in the synthesis of functional polymers . As a bifunctional molecule, derivatives of 2-methylpropanedinitrile, such as 2-amino-2-methyl-propanenitrile, can serve as key precursors for heterocyclic systems that can be incorporated into polymer backbones. arkat-usa.orgspecificpolymers.com These polymers could exhibit unique thermal, mechanical, or electronic properties. End-functionalized polymers are also a growing area of research, and 2-methylpropanedinitrile derivatives could be used to create novel end-groups that influence polymer blending and self-assembly. escholarship.org

The incorporation of 2-methylpropanedinitrile or its derivatives into porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) is another promising avenue. nih.govmdpi.com The nitrile functionality can act as a coordination site for metal ions in MOFs or as a reactive group for the formation of covalent linkages in COFs. youtube.commdpi.com The resulting materials could have applications in gas storage, separation, and catalysis. The use of acetonitrile (B52724) as a solvent in the synthesis of some MOFs has been shown to influence their properties, suggesting that the related 2-methylpropanedinitrile could also play a role in tuning the characteristics of these materials. researchgate.net

| Material Type | Potential Role of 2-Methylpropanedinitrile | Future Research Directions |

| Functional Polymers | As a building block for polymer backbones or as a functional end-group. | Synthesis of novel polymers with tailored thermal, mechanical, or electronic properties. |

| Metal-Organic Frameworks (MOFs) | As a ligand or solvent to influence framework structure and properties. | Exploration of new MOFs with applications in gas separation and catalysis. |

| Covalent Organic Frameworks (COFs) | As a monomer for the construction of porous crystalline polymers. | Development of COFs for applications in sensing, catalysis, and environmental remediation. |

Advancements in Predictive Computational Modeling and Theoretical Insights

Computational chemistry and theoretical studies will play an increasingly important role in guiding the future research of 2-methylpropanedinitrile.

Density Functional Theory (DFT) calculations can provide valuable insights into the reactivity of 2-methylpropanedinitrile. nih.gov By modeling reaction pathways and calculating activation energies, researchers can predict the feasibility of novel transformations and design more effective catalysts. researchgate.net Computational studies can also elucidate the structure and properties of radical intermediates, which is crucial for understanding and controlling radical-initiated reactions. nih.gov

Molecular modeling can be used to predict the properties of materials derived from 2-methylpropanedinitrile. For example, simulations can be used to assess the porosity and gas adsorption capabilities of hypothetical MOFs and COFs incorporating this molecule. rsc.org In polymer science, computational tools can help predict the bulk properties of new polymers based on their molecular structure, accelerating the discovery of materials with desired characteristics.

The integration of machine learning and artificial intelligence with computational chemistry is an emerging trend that could significantly impact future research. By training algorithms on existing experimental and computational data, it may be possible to predict the outcomes of reactions and identify promising new applications for 2-methylpropanedinitrile with greater speed and accuracy.

Development of Sustainable and Eco-Friendly Synthetic Processes

A major focus of future research will be the development of sustainable and environmentally friendly processes for the synthesis and utilization of 2-methylpropanedinitrile.

The principles of green chemistry will be central to this effort. This includes the use of renewable feedstocks, the development of catalytic rather than stoichiometric processes, and the minimization of waste. researchgate.net Biocatalytic routes, as mentioned earlier, are a key component of this strategy. nih.govnih.gov Research into the use of enzymes like aldoxime dehydratases can lead to cyanide-free and less energy-intensive methods for nitrile synthesis. mdpi.comresearchgate.net

The development of recyclable catalysts is another important aspect of sustainable process design. For example, ionic liquids have been investigated as recyclable reaction media and catalysts for the synthesis of other nitriles, a concept that could be applied to 2-methylpropanedinitrile. researchgate.net The goal is to create closed-loop processes where catalysts can be easily separated and reused, reducing both cost and environmental impact.

Furthermore, exploring the use of alternative energy sources , such as photocatalysis and electrochemistry, could lead to more sustainable synthetic methods. rsc.orgmdpi.com Photocatalytic reactions can utilize light to drive chemical transformations, while electrochemical methods can use electricity to promote reactions, often with high selectivity and efficiency. utexas.edu

| Sustainability Approach | Application to 2-Methylpropanedinitrile | Research Goals |

| Green Chemistry Principles | Use of renewable feedstocks, waste minimization. | Development of atom-economical and environmentally benign synthetic routes. |

| Recyclable Catalysts | Employment of catalysts that can be easily recovered and reused. | Design of heterogeneous catalysts and novel solvent systems like ionic liquids. |

| Alternative Energy Sources | Utilization of light or electricity to drive reactions. | Exploration of photocatalytic and electrochemical methods for synthesis and transformations. |

Q & A

Q. What are the recommended methods for synthesizing 2-methylpropanedinitrile and its derivatives in a research laboratory setting?

Synthesis typically involves multi-step reactions, such as condensation or alkylation, under controlled conditions. For example:

- Stepwise condensation : Reacting malononitrile with a methyl-substituted aldehyde in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours .

- Continuous flow reactors : Industrial-scale synthesis may employ flow chemistry to enhance yield and reduce reaction time .

- Purification : Recrystallization or column chromatography is critical to isolate high-purity products.

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC.

- Optimize pH and temperature to avoid side reactions (e.g., hydrolysis of nitrile groups).

Q. How can researchers effectively characterize the molecular structure of 2-methylpropanedinitrile using crystallographic and spectroscopic techniques?

A combination of methods is essential:

Q. Methodological Tips :

Q. What safety protocols should be implemented when handling 2-methylpropanedinitrile in experimental settings?

| Safety Measure | Recommendation | References |

|---|---|---|

| Gloves | Nitrile or neoprene gloves | |

| Respiratory | P95 masks for particulate exposure | |

| Ventilation | Fume hood with ≥100 ft/min airflow |

Q. What computational chemistry approaches are suitable for predicting the electronic properties and reactivity of 2-methylpropanedinitrile?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. Software: Gaussian or ORCA .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions .

- QSAR Modeling : Correlate substituent effects with biological activity using datasets from PubChem or NIST .

Validation : Cross-validate computational results with experimental UV-Vis or cyclic voltammetry data .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of 2-methylpropanedinitrile derivatives?

- Step 1 : Synthesize derivatives with varying substituents (e.g., halogens, methoxy groups) .

- Step 2 : Screen for bioactivity (e.g., enzyme inhibition assays) using standardized protocols .

- Step 3 : Perform multivariate analysis to link structural features (e.g., logP, polar surface area) to activity .

Case Study : Derivatives with electron-withdrawing groups (e.g., -Br) showed enhanced antimicrobial activity in preliminary studies .

Q. What methodologies are recommended for resolving contradictory data in thermodynamic property measurements of 2-methylpropanedinitrile?

- Replicate Experiments : Conduct triplicate measurements under identical conditions .

- Statistical Analysis : Apply ANOVA or Tukey’s test to identify outliers .

- Reference Standards : Compare results with NIST-certified data for enthalpy or entropy .

Example : Discrepancies in melting points may arise from polymorphic forms; use DSC to confirm phase transitions .

Q. What advanced spectroscopic techniques can be employed to study degradation pathways of 2-methylpropanedinitrile under various conditions?

- LC-MS/MS : Identify degradation products (e.g., hydrolysis to carboxylic acids) with high sensitivity .

- In Situ Raman Spectroscopy : Monitor real-time degradation kinetics under thermal stress .

- XPS : Analyze surface oxidation states in solid-state degradation .

Degradation Insights : Exposure to UV light accelerates nitrile group hydrolysis, forming stable amide intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.